molecular formula C22H23N3O2 B2567167 6-[3-(4-methoxyphenyl)azepane-1-carbonyl]quinoxaline CAS No. 1795197-23-7

6-[3-(4-methoxyphenyl)azepane-1-carbonyl]quinoxaline

Cat. No.: B2567167
CAS No.: 1795197-23-7
M. Wt: 361.445
InChI Key: HAEUKGRVTPIYQG-UHFFFAOYSA-N
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Description

6-[3-(4-methoxyphenyl)azepane-1-carbonyl]quinoxaline is a complex organic compound that belongs to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The compound features a quinoxaline core with a 3-(4-methoxyphenyl)azepane-1-carbonyl substituent. This unique structure imparts specific chemical and physical properties, making it valuable for various scientific and industrial applications.

Scientific Research Applications

6-[3-(4-methoxyphenyl)azepane-1-carbonyl]quinoxaline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(4-methoxyphenyl)azepane-1-carbonyl]quinoxaline typically involves multiple steps, including the formation of the quinoxaline core and the introduction of the 3-(4-methoxyphenyl)azepane-1-carbonyl group. One common method involves the following steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.

    Introduction of Azepane Group: The 3-(4-methoxyphenyl)azepane group can be introduced through a nucleophilic substitution reaction, where the azepane ring is formed by reacting 4-methoxyphenylamine with a suitable cyclic precursor.

    Coupling Reaction: The final step involves coupling the quinoxaline core with the azepane group using a carbonylation reaction, typically facilitated by a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[3-(4-methoxyphenyl)azepane-1-carbonyl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, oxidation states, or ring structures, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-[3-(4-methoxyphenyl)azepane-1-carbonyl]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid: An atypical synthetic retinoid used in dermatology.

    3-(4-methoxyphenyl)azepane: A cyclic amine with potential therapeutic and industrial applications.

Uniqueness

6-[3-(4-methoxyphenyl)azepane-1-carbonyl]quinoxaline is unique due to its specific combination of a quinoxaline core and a 3-(4-methoxyphenyl)azepane-1-carbonyl group. This structure imparts distinct chemical and biological properties, making it valuable for a wide range of applications that similar compounds may not be suitable for.

Properties

IUPAC Name

[3-(4-methoxyphenyl)azepan-1-yl]-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-27-19-8-5-16(6-9-19)18-4-2-3-13-25(15-18)22(26)17-7-10-20-21(14-17)24-12-11-23-20/h5-12,14,18H,2-4,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEUKGRVTPIYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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